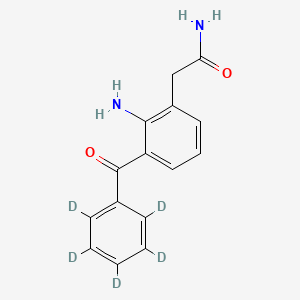

Nepafenac-d5

描述

Significance of Stable Isotope Labeling in Pharmaceutical Science and Bioanalysis

Stable isotope labeling is a critical technique in modern pharmaceutical research and bioanalysis, providing invaluable insights into the behavior of drugs within biological systems. musechem.comadesisinc.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into drug molecules, scientists can track their journey through the body, a process known as Absorption, Distribution, Metabolism, and Excretion (ADME) studies. cernobioscience.comacs.org This allows for a detailed understanding of a drug's metabolic pathways, the identification of its metabolites, and the assessment of its pharmacokinetic profile. adesisinc.commetsol.com

The use of stable isotope-labeled compounds, particularly deuterated ones, as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of accurate drug quantification in complex biological matrices like blood or plasma. acanthusresearch.com This technique significantly improves the precision and reliability of analytical data by minimizing matrix effects. adesisinc.comacanthusresearch.com Furthermore, stable isotope labeling is instrumental in mechanistic studies, helping to elucidate the intricate processes of drug action and metabolism at a molecular level. musechem.comsymeres.com This detailed understanding is crucial for the development of safer and more effective pharmaceuticals. musechem.commetsol.com

Principles of Deuterium Substitution in Chemical Compounds

Deuterium (D or ²H) is a stable isotope of hydrogen that contains one proton and one neutron in its nucleus, giving it approximately twice the mass of protium (B1232500) (¹H), the most common hydrogen isotope. wikipedia.orgsplendidlab.com The substitution of hydrogen with deuterium in a molecule results in a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. splendidlab.cominformaticsjournals.co.in This difference in bond strength is the basis of the deuterium kinetic isotope effect (DKIE).

The DKIE can significantly alter the rate of chemical reactions, particularly those involving the cleavage of a C-H bond. splendidlab.com In the context of drug metabolism, many enzymatic reactions responsible for breaking down drugs involve such bond cleavage. By strategically placing deuterium at metabolically vulnerable sites within a drug molecule, the rate of metabolism can be slowed down. nih.govinformaticsjournals.co.in This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile. informaticsjournals.co.in It is crucial that deuterium labels are placed at non-exchangeable sites to ensure their stability and utility as tracers. acanthusresearch.com The process of creating deuterated compounds can involve direct synthesis using isotope-containing starting materials or through hydrogen-deuterium exchange reactions. symeres.comtn-sanso.co.jp

Nepafenac-d5 as a Strategic Deuterated Analog for Research Applications

Nepafenac (B1678188) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug and is used to treat pain and inflammation, particularly in ophthalmology. hodoodo.comdrugbank.comnih.gov After administration, it is converted to its active metabolite, amfenac (B1665970), which inhibits cyclooxygenase (COX) enzymes. drugbank.comnih.gov

This compound is a deuterated analog of nepafenac, specifically designed for research purposes. hodoodo.comcaymanchem.com In this compound, five hydrogen atoms on the benzoyl ring have been replaced with deuterium atoms. caymanchem.combiomol.com Its primary and most critical application is as an internal standard for the quantification of nepafenac in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). hodoodo.comcaymanchem.comcaymanchem.comlabchem.com.my The higher mass of this compound allows it to be easily distinguished from the non-deuterated nepafenac by the mass spectrometer, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis. acanthusresearch.com This leads to highly accurate and reproducible measurements of nepafenac concentrations, which is essential for pharmacokinetic and metabolism studies. acanthusresearch.com

Table 1: Chemical Properties of Nepafenac and this compound

| Property | Nepafenac | This compound |

|---|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₂ | C₁₅H₉D₅N₂O₂ |

| Molecular Weight | 254.28 g/mol | 259.32 g/mol |

| CAS Number | 78281-72-8 | 1246814-53-8 |

| Synonyms | AHR 9434, AL 6515 | AHR 9434-d5, AL 6515-d5 |

Table 2: Analytical Applications of this compound

| Application | Description |

|---|---|

| Internal Standard | Used for accurate quantification of nepafenac in biological matrices by GC-MS or LC-MS. hodoodo.comcaymanchem.combiomol.comcaymanchem.comlabchem.com.my |

| Pharmacokinetic Studies | Facilitates precise measurement of nepafenac concentrations over time to determine its absorption, distribution, metabolism, and excretion. acanthusresearch.com |

| Metabolism Studies | Aids in the identification and quantification of nepafenac and its metabolites. cernobioscience.comacanthusresearch.com |

Structure

3D Structure

属性

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-XFEWCBMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of Nepafenac D5

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation in Nepafenac-d5.google.com

The synthesis of this compound, a deuterated analog of Nepafenac (B1678188), involves the specific incorporation of five deuterium atoms onto the benzoyl ring. This isotopic labeling is crucial for its use as an internal standard in pharmacokinetic and metabolic studies. caymanchem.commedchemexpress.com The general synthetic pathway to Nepafenac itself first involves the treatment of 2-aminobenzophenone (B122507) with 2-(methylthio)acetamide (B153749) in the presence of a reagent like t-butylhypochlorite or sulfuryl chloride. google.comgoogle.com This step forms an intermediate, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, which is then reduced to yield Nepafenac. google.com

For the creation of this compound, a deuterated starting material is essential. The synthesis would logically begin with a deuterated form of 2-aminobenzophenone, specifically with the five deuterium atoms on the benzoyl group. This deuterated intermediate would then undergo the same synthetic route as its non-deuterated counterpart.

Strategies for Site-Specific Deuteration.lifetechindia.com

Achieving site-specific deuteration is a critical aspect of synthesizing isotopically labeled compounds like this compound. The goal is to replace specific hydrogen atoms with deuterium without altering the rest of the molecular structure. For this compound, the five deuterium atoms are located on the benzoyl ring.

A common strategy for such specific deuterium incorporation is to start with a commercially available deuterated precursor. In this case, benzoyl-d5 chloride or a similarly deuterated benzene (B151609) derivative would be a key starting material. This deuterated precursor would then be used in a Friedel-Crafts acylation reaction with 2-nitroaniline (B44862) to synthesize 2-nitro-d5-benzophenone. Subsequent reduction of the nitro group would yield 2-amino-d5-benzophenone, the direct precursor needed for the main Nepafenac synthesis. This approach ensures that the deuterium atoms are precisely positioned on the desired aromatic ring.

Another potential, though more complex, strategy involves direct hydrogen-deuterium exchange on the final Nepafenac molecule or an intermediate. This would require a catalyst and a deuterium source, such as D2O or D2 gas, under conditions that favor exchange at the benzoyl ring positions over other C-H bonds in the molecule. However, achieving such high site-selectivity on a complex molecule can be challenging and may lead to a mixture of partially deuterated products. Therefore, the use of a deuterated starting material is generally the more controlled and efficient method.

Considerations for Isotopic Purity in Synthesis.nih.gov

Isotopic purity is a paramount consideration in the synthesis of deuterated standards like this compound. The effectiveness of the labeled compound as an internal standard in quantitative mass spectrometry relies on a high and well-defined level of deuterium incorporation. The presence of unlabeled (d0) or partially deuterated (d1-d4) species can interfere with the accuracy of analytical measurements.

To ensure high isotopic purity, the synthesis must start with a precursor of high isotopic enrichment. For this compound, this means using a benzoyl-d5 starting material with a very high percentage of deuterium. Throughout the synthetic steps, it is crucial to avoid conditions that could lead to back-exchange of deuterium for hydrogen. This includes minimizing exposure to protic solvents or acidic/basic conditions that could facilitate such an exchange, particularly at the activated positions of the aromatic ring.

The final purification steps are also critical for enhancing isotopic purity. Techniques like recrystallization or preparative chromatography can sometimes separate species with different levels of deuteration, although this can be challenging. The ultimate goal is to produce this compound with a specified isotopic purity, often greater than 98% or 99% deuterated forms, to ensure its reliability as a reference standard. caymanchem.comlifetechindia.com

Analytical Techniques for Isotopic and Chemical Purity Assessment of this compound.labchem.com.my

A rigorous analytical workflow is essential to confirm the identity, isotopic enrichment, and chemical purity of newly synthesized this compound. This typically involves a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content.labchem.com.my

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the location and extent of deuterium incorporation. In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the benzoyl ring should be absent or significantly diminished, confirming the successful replacement of hydrogen with deuterium. The integration of the remaining proton signals in the molecule can be compared to the expected values to provide a quantitative measure of deuteration.

For a more direct assessment of deuterium, ²H (deuterium) NMR spectroscopy can be employed. This technique will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing unambiguous evidence of their presence and location on the benzoyl ring.

High-Resolution Mass Spectrometry for Isotopic Distribution.google.comlabchem.com.my

High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic distribution of this compound. By analyzing the molecular ion cluster, HRMS can distinguish between the d5 isotopologue and any residual lower-deuterated or unlabeled molecules. The high mass accuracy of this technique allows for the precise determination of the mass of each species, confirming the elemental composition and the number of deuterium atoms. The relative intensities of the peaks in the isotopic cluster provide a quantitative measure of the isotopic purity.

| Analytical Technique | Purpose in this compound Analysis | Key Findings |

| ¹H NMR Spectroscopy | To confirm the absence of protons at specific sites. | Significant reduction or absence of signals corresponding to the benzoyl ring protons. |

| ²H NMR Spectroscopy | To directly detect and locate deuterium atoms. | Signals appear at the chemical shifts of the deuterated positions on the benzoyl ring. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the isotopic distribution and confirm the molecular formula. | Provides a detailed profile of d0 to d5 species, allowing for the calculation of isotopic enrichment. |

| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity and separate from non-deuterated impurities. | A single, sharp peak indicates high chemical purity. Can be used with a mass spectrometer (LC-MS) for combined purity and isotopic analysis. veeprho.com |

Chromatographic Purity Evaluation for Reference Standards.google.comlabchem.com.my

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity of this compound. veeprho.com HPLC separates the target compound from any synthetic byproducts, starting materials, or degradation products. veeprho.comveeprho.com A high-purity reference standard should exhibit a single major peak in the chromatogram, with any impurities falling below specified limits (e.g., <1% or <0.1%). bdg.co.nz

When coupled with a mass spectrometer (LC-MS), this technique provides a powerful combination of separation and detection. veeprho.com It allows for the simultaneous assessment of chemical purity and the confirmation of the mass (and therefore isotopic composition) of the main peak and any impurities. For a reliable reference standard, a purity of >98% is often required. bdg.co.nz

Bioanalytical Method Development and Validation Utilizing Nepafenac D5 As a Stable Isotope Internal Standard

Rationale for Stable Isotope Internal Standard (SI-IS) Application in Quantitative Bioanalysis

The application of a stable isotope-labeled internal standard like Nepafenac-d5 is founded on its ability to mimic the behavior of the analyte of interest, Nepafenac (B1678188), throughout the analytical process. lgcstandards.com Since a SIL-IS is chemically identical to the analyte, it experiences similar effects at each stage, from sample preparation to detection. lgcstandards.comnih.gov However, its different mass allows it to be distinguished from the analyte by the mass spectrometer. lgcstandards.com This co-elution and chemical similarity provide significant advantages in mitigating analytical variability.

Biological samples are complex mixtures containing various endogenous components such as salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a phenomenon known as matrix effects. myadlm.org This can either suppress or enhance the analyte's signal, resulting in inaccurate quantification. myadlm.org

A SIL-IS like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement. nih.govwuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, these matrix-induced variations can be effectively normalized, leading to more accurate and reliable results. annlabmed.orgresearchgate.net The use of matrix-matched calibrators and stable isotope-labeled internal standards is a key strategy to mitigate the impact of these matrix effects. annlabmed.org

The use of a SIL-IS significantly improves the accuracy and precision of quantitative bioanalytical methods. crimsonpublishers.comresearchgate.net By compensating for variabilities during sample preparation, such as extraction inconsistencies and analyte loss, the SIL-IS ensures that the final calculated concentration accurately reflects the true amount of the analyte in the sample. musechem.com The ratio of the analyte to the SIL-IS remains constant even if absolute signal intensities fluctuate due to instrument variability or sample handling. annlabmed.org This normalization is crucial for achieving the high level of precision required in regulated bioanalysis. crimsonpublishers.com

| Parameter | Without SIL-IS | With SIL-IS (this compound) | Reference |

| Matrix Effects | High susceptibility to ion suppression/enhancement | Effectively mitigated | nih.govmyadlm.org |

| Accuracy | Potentially compromised due to uncorrected variability | Improved by normalizing against a co-eluting standard | annlabmed.orgcrimsonpublishers.comresearchgate.net |

| Precision | Lower due to variations in sample prep and instrument response | Higher due to correction of systematic and random errors | crimsonpublishers.comresearchgate.net |

| Reliability | Reduced due to unpredictable matrix interferences | Increased through consistent analyte-to-IS ratio | annlabmed.orgmusechem.com |

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound Based Assays

LC-MS/MS is the preferred analytical technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. scispace.comresearchgate.net The development of a robust LC-MS/MS method for a Nepafenac assay using this compound involves careful optimization of both the chromatographic separation and the mass spectrometric detection. researchgate.net

Achieving adequate chromatographic separation between the analyte and other components in the matrix is crucial for a reliable bioanalytical method. For assays employing a SIL-IS, the ideal scenario is the co-elution of the deuterated and undeuterated analogs to ensure they experience the same matrix effects. researchgate.netwaters.com

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving the desired chromatographic performance. For the analysis of compounds like Nepafenac, reversed-phase chromatography is commonly employed.

Stationary Phase: C18 columns are a popular choice for reversed-phase chromatography, offering good retention and separation for a wide range of molecules. nih.govunair.ac.id The selection of a specific C18 column depends on factors like particle size and pore size to optimize peak shape and resolution.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. mastelf.commdpi.com The gradient and composition of the mobile phase are optimized to ensure sufficient retention of Nepafenac and this compound, while also achieving separation from potential interferences. mastelf.com For instance, a mobile phase of acetonitrile and water with formic acid is a common starting point for the analysis of small molecules like Nepafenac. thermofisher.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Stationary Phase | C18, 5 µm | C8, 3.5 µm | PFP, 5 µm | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate | 0.1% Acetic Acid in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (50:50) | mastelf.commdpi.com |

| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.6 mL/min | unair.ac.idthermofisher.com |

| Column Temp | 35 °C | 40 °C | 45 °C | researchgate.net |

In high-resolution mass spectrometry, it is possible to resolve the different isotopic peaks of a molecule. researchgate.netbroadinstitute.org The mass difference between Nepafenac and this compound is sufficiently large that they are easily distinguished by the mass spectrometer. However, a slight difference in retention time between the deuterated and undeuterated compounds can sometimes be observed, a phenomenon known as the "isotope effect". researchgate.net While often negligible, significant chromatographic separation between the analyte and its SIL-IS can compromise the ability of the internal standard to correct for matrix effects that are highly localized within the chromatographic peak. researchgate.net Therefore, chromatographic conditions are generally optimized to ensure co-elution or very close elution of Nepafenac and this compound. nih.gov The resolution required to distinguish between isotopic variants depends on the mass of the ion. nih.gov

Optimization of Stationary and Mobile Phases

Mass Spectrometric Parameters for this compound Quantification

The successful quantification of nepafenac using this compound as an internal standard relies on the optimization of mass spectrometric conditions to ensure sensitive and selective detection of both the analyte and the internal standard.

Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific compounds in complex mixtures. mdpi.comsciex.comsepscience.com In the analysis of nepafenac, specific precursor-to-product ion transitions are monitored for both nepafenac and its deuterated internal standard, this compound.

For the quantification of nepafenac and its active metabolite, amfenac (B1665970), in plasma, a validated high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method has been established. fda.gov This method utilizes the deuterated analogs of nepafenac and amfenac as internal standards. researchgate.netfda.gov The MRM transitions monitored are m/z 255.2 → 210.2 for nepafenac and m/z 260.2 → 215.2 for this compound. fda.gov The transition for the active metabolite amfenac is m/z 254.1 → 210.0, and its deuterated internal standard is monitored at m/z 259.1 → 215.0. fda.gov These specific transitions provide the necessary selectivity to differentiate the analytes from endogenous matrix components.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Nepafenac | 255.2 | 210.2 |

| This compound | 260.2 | 215.2 |

| Amfenac | 254.1 | 210.0 |

| Amfenac-d5 | 259.1 | 215.0 |

Ionization Source Optimization

The efficiency of ionization is a critical factor in achieving optimal sensitivity in LC-MS/MS analysis. For the analysis of nepafenac and this compound, electrospray ionization (ESI) is commonly employed. Optimization of the ESI source parameters, such as ion source voltage, temperature, and gas flows, is crucial for maximizing the generation of the desired precursor ions. researchgate.net While specific optimized parameters for this compound are often proprietary to the laboratory developing the assay, the general principles of ESI optimization aim to achieve stable and efficient ionization, leading to consistent and high signal intensity for both the analyte and the internal standard. researchgate.net

Method Validation Parameters for this compound Integrated Assays

A comprehensive validation of the bioanalytical method is essential to demonstrate its reliability for the intended application. pmda.go.jp The use of this compound as an internal standard is integral to achieving the stringent validation requirements for selectivity, linearity, accuracy, and precision. lcms.cztandfonline.com

Selectivity and Specificity Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov In the context of nepafenac bioanalysis, this includes endogenous matrix components, metabolites, and other potential interferences. The use of the stable isotope-labeled internal standard, this compound, which co-elutes with nepafenac, helps to compensate for matrix effects. lcms.cz Validation studies involve analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are observed at the retention time of nepafenac and this compound. fda.gov The high selectivity of the MRM technique further ensures that only the specific precursor-to-product ion transitions for nepafenac and this compound are detected, minimizing the risk of interference. mdpi.comfda.gov

Linearity and Calibration Curve Performance Using this compound

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. tandfonline.com Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. libretexts.org The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in extraction efficiency and instrument response, resulting in a more linear and reproducible calibration curve. chromforum.org

For the quantification of nepafenac in plasma, a typical calibration curve might range from 0.025 ng/mL to 20.0 ng/mL. fda.gov The acceptance criterion for the correlation coefficient (r²) of the calibration curve is typically greater than 0.99, indicating a strong linear relationship. tandfonline.com

| Validation Parameter | Typical Acceptance Criteria | Role of this compound |

|---|---|---|

| Linearity (r²) | > 0.99 | Improves linearity by correcting for analytical variability. |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Enhances accuracy by compensating for matrix effects and extraction losses. |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | Increases precision by normalizing for variations in sample processing and instrument response. |

Accuracy and Precision Determinations (Inter- and Intra-assay)

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. tandfonline.com Both are critical for the reliability of a bioanalytical method. The use of this compound as an internal standard significantly improves both accuracy and precision by compensating for potential variations during sample preparation and analysis. lcms.cz

Intra-assay (within-run) and inter-assay (between-run) accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. tandfonline.com For a method to be considered valid, the accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the relative standard deviation (RSD), should be ≤15% (≤20% at the LLOQ). tandfonline.com Validated methods for nepafenac utilizing this compound consistently meet these stringent criteria, demonstrating the robustness and reliability of the assay. fda.gov

Lower and Upper Limits of Quantification (LLOQ/ULOQ)

In bioanalytical method validation, the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) define the range of concentrations for which the analytical method can be considered accurate and precise. europa.eu this compound, as a stable isotope-labeled internal standard, is introduced at a constant concentration to all samples to normalize for variations during sample preparation and analysis. The LLOQ and ULOQ are determined for the analyte of interest, not the internal standard itself.

Validated high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) methods have been established for the quantification of nepafenac and its active metabolite, amfenac, in plasma, utilizing their respective deuterated isotopologues as internal standards. fda.gov For these methods, the standard curve ranges were established to be adequate for determining plasma concentrations in clinical studies. fda.gov

The specific LLOQ and ULOQ values for nepafenac and amfenac in undiluted plasma samples are detailed below. fda.gov

Table 1: Quantification Limits for Nepafenac and Amfenac in Human Plasma

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) |

|---|---|---|

| Nepafenac | 0.05 | 20 |

| Amfenac | 0.025 | 20 |

This table is interactive. Users can sort and filter the data.

The selectivity of these assays was confirmed by analyzing multiple sources of human plasma, which did not show significant interfering peaks at concentrations above the LLOQ. fda.gov The accuracy and precision of the assays at these quantification limits were found to be satisfactory. fda.gov

Stability of this compound in Various Research Matrices

The stability of an internal standard is a critical parameter in bioanalytical method validation, ensuring its integrity throughout the sample handling, processing, and analysis stages. This compound is expected to exhibit similar stability characteristics to the parent compound, nepafenac. As a solid, this compound is stable for at least four years when stored at -20°C. caymanchem.com

Comprehensive stability studies have been conducted for nepafenac and its metabolite amfenac, which provide strong evidence for the stability of this compound under various conditions relevant to bioanalytical research. These studies confirm the robustness of the analytes, and by extension the internal standard, in different storage and handling scenarios.

Key stability findings for nepafenac and amfenac are summarized in the following table. fda.gov

Table 2: Stability of Nepafenac and Amfenac Under Various Conditions

| Stability Condition | Analyte | Duration | Storage Temperature | Outcome |

|---|---|---|---|---|

| Stock Solution Stability | Nepafenac | At least 353 days | 4°C | Stable |

| Stock Solution Stability | Amfenac | At least 342 days | 4°C | Stable |

| Stock Solution Stability | Nepafenac & Amfenac | Up to 26 hours | Room Temperature | Stable |

| Long-Term Frozen Storage | Nepafenac | At least 156 days | -20°C and -70°C | Stable |

| Long-Term Frozen Storage | Amfenac | At least 297 days | -20°C and -70°C | Stable |

| Reconstituted Sample Extracts | Nepafenac & Amfenac | At least 193 hours | Room Temperature | Stable |

| Reconstituted Sample Extracts (Refrigerated) | Nepafenac & Amfenac | > 69 hours | Refrigerated | Stable |

This table is interactive. Users can sort and filter the data.

These results demonstrate that both nepafenac and amfenac are stable in stock solutions and during long-term frozen storage in plasma. fda.gov Furthermore, they remain stable in processed extracts for extended periods, both at room temperature and under refrigeration, which supports the reliability of the bioanalytical method. fda.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nepafenac |

| Amfenac |

Research Applications of Nepafenac D5 in Pre Clinical and in Vitro Pharmacological and Metabolic Studies

Pre-clinical Pharmacokinetic Investigations in Animal Models Using Nepafenac-d5

The use of deuterated internal standards like this compound is a cornerstone of robust bioanalytical method development for pharmacokinetic studies in animal models. researchgate.netnih.gov These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Quantitative Bioanalysis of Nepafenac (B1678188) and Amfenac (B1665970) in Animal Tissues and Biofluids

In pre-clinical research, animal models such as rabbits and monkeys are utilized to simulate the biological environment of the human eye and body. researchgate.netnih.govfda.gov Following administration of Nepafenac, concentrations of the parent drug and its active metabolite, Amfenac, must be accurately measured in various tissues and biofluids.

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve this. nih.govresearchgate.netfda.gov The stable isotope-labeled standard is added to biological samples at a known concentration. Since this compound has a slightly higher molecular weight than Nepafenac due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical, meaning it behaves similarly during sample extraction and ionization. This allows for the correction of any variability in the analytical process, ensuring the high precision and accuracy of the quantitative results.

For instance, studies have quantified Nepafenac and Amfenac concentrations in the aqueous humor, vitreous humor, retina, choroid, and plasma of animal models. researchgate.netnih.govfda.gov.ph The data generated from these analyses are fundamental to constructing a comprehensive pharmacokinetic profile of Nepafenac.

Assessment of Absorption and Distribution Characteristics

By enabling accurate quantification, this compound plays a crucial role in assessing the absorption and distribution of Nepafenac. Following topical ocular administration in animal models, researchers can track the penetration of Nepafenac through the cornea and its distribution to various ocular tissues. researchgate.netnih.gov

Studies in rabbits and monkeys have demonstrated that topically applied Nepafenac rapidly penetrates the cornea and is distributed to both anterior and posterior segments of the eye. researchgate.netnih.gov Peak concentrations of Nepafenac and Amfenac have been measured in tissues like the sclera, choroid, and retina, providing insights into the local bioavailability of the drug at its target sites. researchgate.netnih.gov These investigations, reliant on precise bioanalytical data facilitated by this compound, have helped to elucidate the pathways by which the drug reaches the back of the eye. researchgate.net

The following table summarizes findings from a study on the distribution of Nepafenac and Amfenac in rabbit and monkey eyes after topical administration:

| Animal Model | Tissue | Peak Nepafenac Concentration (nM) | Peak Amfenac Concentration (nM) |

| Rabbit | Sclera (E-PP) | 55.1 | 41.9 |

| Rabbit | Choroid (E-PP) | 4.03 | 3.10 |

| Rabbit | Retina (E-PP) | 2.72 | 0.705 |

| Monkey | Sclera (E-PP) | 1580 | 21.3 |

| Monkey | Choroid (E-PP) | 386 | 11.8 |

| Monkey | Retina (E-PP) | 292 | 2.58 |

| Monkey | Vitreous Humor | 13.8 | 2.82 |

| Data sourced from a study on the ocular distribution of nepafenac and amfenac. researchgate.netnih.gov | |||

| E-PP refers to sub-samples posterior to the eye equator and inclusive of the posterior pole. researchgate.netnih.gov |

Metabolic Fate Elucidation and Metabolite Identification in Animal Systems

In animal studies, after administration of Nepafenac, biofluids such as plasma and urine are collected and analyzed. centaurpharma.com The use of this compound as an internal standard allows for the accurate quantification of not only the parent drug but also its primary metabolite, Amfenac, and potentially other downstream metabolites. researchgate.net This information helps to create a complete picture of how the drug is processed in the body. For example, studies have shown that after the initial conversion to Amfenac, further metabolism involves hydroxylation and glucuronide conjugation before excretion. centaurpharma.comnovartis.comeuropa.eu

In Vitro Metabolic Studies and Enzyme Kinetics Employing this compound

In vitro studies using subcellular fractions, such as liver microsomes, are essential for identifying the specific enzymes responsible for drug metabolism and for characterizing the kinetics of these reactions.

Cytochrome P450 (CYP) and Hydrolase Metabolism Investigations in Microsomal Systems

While the primary bioactivation of Nepafenac to Amfenac is carried out by hydrolases, the subsequent metabolism of Amfenac often involves the Cytochrome P450 (CYP) enzyme system. centaurpharma.comnovartis.comeuropa.eu In vitro studies using human liver microsomes, which are rich in CYP enzymes, are conducted to investigate these pathways.

In these experiments, Nepafenac or Amfenac is incubated with microsomes, and the rate of disappearance of the substrate and the formation of metabolites are measured over time. This compound can be used as an internal standard to accurately quantify the remaining parent compound and any formed metabolites via LC-MS/MS. Research has indicated that at therapeutic concentrations, neither Nepafenac nor Amfenac significantly inhibit the major human CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes. novartis.comnovartis.com

The primary metabolic conversion of Nepafenac is mediated by hydrolases present in ocular tissues. centaurpharma.comdrugbank.com In vitro studies using ocular tissue homogenates (e.g., from the iris-ciliary body, retina, or choroid) can be performed to investigate the kinetics of this conversion. novartis.com this compound serves as a reliable internal standard in these assays to quantify the rate of Amfenac formation.

Identification of Metabolic Pathways and Rate-Limiting Steps

For Nepafenac, the initial hydrolysis to Amfenac is a critical step. centaurpharma.comdrugbank.com The subsequent metabolism of Amfenac to more polar, excretable metabolites is then carried out by other enzymes, primarily in the liver. centaurpharma.comnovartis.comeuropa.eu The quantitative data obtained using this compound as an internal standard are vital for determining the rates of these individual reactions. By comparing the rates of different metabolic steps, the rate-limiting step can be identified. This information is crucial for predicting how factors such as genetic polymorphisms in metabolic enzymes or co-administered drugs might affect the pharmacokinetics of Nepafenac.

Evaluation of Enzyme Inhibition and Induction Potential in Cell-Free Systems

Cell-free systems, such as liver microsomes, are instrumental in early, rapid screening of a drug's potential to cause drug-drug interactions by inhibiting or inducing metabolic enzymes. evotec.comnuvisan.com this compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the concentration of Nepafenac during these assays.

In vitro studies using human liver microsomes have been conducted to evaluate the inhibitory potential of Nepafenac on major cytochrome P450 (CYP) isozymes. fda.govcentaurpharma.com Research indicates that Nepafenac, at concentrations up to 3000 ng/mL, did not inhibit the in vitro metabolism of substrates for CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.gov Similarly, its active metabolite, amfenac, showed no inhibition of these enzymes at concentrations up to 1000 ng/mL. fda.gov These studies are fundamental in predicting the likelihood of metabolic drug-drug interactions. The use of deuterated standards like this compound ensures the precision of these sensitive analytical measurements. fda.gov

The potential for enzyme induction is also a critical assessment. While specific studies focusing solely on this compound for enzyme induction in cell-free systems are not detailed in the provided results, the general methodology involves incubating the test compound with hepatocytes or liver microsomes and measuring the increase in enzyme activity or expression. admescope.com this compound would be essential for accurately measuring the parent compound's concentration throughout such experiments.

Table 1: In Vitro Enzyme Inhibition Profile of Nepafenac and Amfenac

| Enzyme | Substrate | Test Compound | Concentration | Inhibition |

|---|---|---|---|---|

| CYP1A2 | - | Nepafenac | Up to 3000 ng/mL | No |

| CYP2C9 | - | Nepafenac | Up to 3000 ng/mL | No |

| CYP2C19 | - | Nepafenac | Up to 3000 ng/mL | No |

| CYP2D6 | - | Nepafenac | Up to 3000 ng/mL | No |

| CYP2E1 | - | Nepafenac | Up to 3000 ng/mL | No |

| CYP3A4 | - | Nepafenac | Up to 3000 ng/mL | No |

| CYP1A2 | - | Amfenac | Up to 1000 ng/mL | No |

| CYP2C9 | - | Amfenac | Up to 1000 ng/mL | No |

| CYP2C19 | - | Amfenac | Up to 1000 ng/mL | No |

| CYP2D6 | - | Amfenac | Up to 1000 ng/mL | No |

| CYP2E1 | - | Amfenac | Up to 1000 ng/mL | No |

| CYP3A4 | - | Amfenac | Up to 1000 ng/mL | No |

Data sourced from in vitro studies with human liver microsomes. fda.gov

Ex Vivo and In Vitro Ocular Tissue Permeation and Distribution Studies

Understanding how a topically applied ophthalmic drug permeates and distributes within the eye is paramount to its development. This compound plays a vital role as an internal standard in the analytical methods used to quantify Nepafenac and its active metabolite, amfenac, in these studies. researchgate.net

Ex vivo studies using isolated animal corneas, such as those from rabbits, pigs, dogs, horses, and cats, are commonly employed to assess the permeation of ophthalmic drugs. nih.govarvojournals.org These studies have demonstrated that Nepafenac has superior corneal permeability characteristics compared to other nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.govnih.gov For instance, one in vitro study using rabbit corneas showed a nearly six-fold greater permeation coefficient for Nepafenac compared to diclofenac. nih.gov

Interspecies differences in corneal permeation have also been investigated. An ex vivo study comparing the permeation of a 0.1% Nepafenac formulation across porcine, canine, equine, and feline corneas found that the permeation rate was significantly greater in feline corneas. arvojournals.org Such studies provide valuable data for veterinary applications and for understanding the factors that influence drug penetration across the cornea.

Sustained flux of Nepafenac across the cornea has been observed even after short-term exposure, suggesting that the cornea can act as a reservoir for the drug. nih.gov Furthermore, studies have shown that after topical application, high and sustained concentrations of Nepafenac are found in the conjunctiva, cornea, and sclera, which may also serve as depots for continued drug delivery. arvojournals.org

Table 2: Mean Permeation Rates of 0.1% Nepafenac Across Different Species' Corneas (Ex Vivo)

| Species | Mean Permeation Rate (μg/cm²/hr ± SEM) |

|---|---|

| Porcine | 0.752 ± 0.116 |

| Canine | 1.281 ± 0.247 |

| Equine | 0.944 ± 0.098 |

| Feline | 2.494 ± 0.171 |

Data from a comparative ex vivo transcorneal permeation study. arvojournals.org

Nepafenac is a prodrug that is converted to its active metabolite, amfenac, by intraocular hydrolases. europa.eudrugbank.com In vitro studies using ocular tissue homogenates from rabbits and humans have been crucial in elucidating the sites of this bioactivation. These studies have shown that the hydrolytic activity is highest in the retina/choroid, followed by the iris-ciliary body, with minimal activity in the cornea. nih.govsahpra.org.zaeuropa.eu This targeted bioactivation is a key feature of Nepafenac, as it delivers the active drug to the tissues most involved in ocular inflammation. nih.gov

Ex vivo studies have demonstrated that a single topical dose of Nepafenac can inhibit prostaglandin (B15479496) synthesis in the iris/ciliary body and the retina/choroid for several hours. europa.eueuropa.eu This indicates that Nepafenac not only penetrates the eye but is also effectively converted to amfenac, which then exerts its pharmacological effect. The distribution of Nepafenac and amfenac to posterior ocular tissues, such as the retina and choroid, is thought to occur via a trans-scleral route, with very low concentrations found in the vitreous humor. researchgate.netarvojournals.orgnih.gov

Table 3: Relative Hydrolytic Activity for Nepafenac Bioactivation in Ocular Tissues (Rabbit)

| Ocular Tissue | Relative Hydrolytic Activity |

|---|---|

| Retina/Choroid | >> |

| Iris/Ciliary Body | > |

| Cornea | Minimal |

Data from in vitro studies with rabbit ocular tissues. nih.gov

Quantification of Ocular Tissue Penetration in Isolated Organs

Application in Formulation Science Research and In Vitro Release Assays

The formulation of a drug product significantly impacts its performance. This compound is an essential tool in the development and evaluation of novel ophthalmic formulations of Nepafenac, where it is used to accurately quantify drug release and permeation.

In vitro release testing (IVRT) is a critical tool for assessing the quality and performance of ophthalmic formulations, particularly for complex products like suspensions. nih.govkinampark.com Various methods, including USP apparatus 2 (paddle) with dialysis sacs, USP apparatus 4 (flow-through cell), and Franz diffusion cells, have been evaluated for testing Nepafenac ophthalmic suspensions. nih.gov Studies have shown that the flow-through cell apparatus can effectively discriminate between different formulations and provide a reliable drug release profile. nih.govresearchgate.net For example, one study found that with a USP Type-4 apparatus, approximately 83% of the drug was released in simulated tear fluid within 120 minutes. nih.gov

The development of novel formulations, such as those incorporating cyclodextrins to enhance solubility or mucoadhesive polymers to increase residence time, relies on IVRT to characterize their performance. researchgate.netmdpi.comresearchgate.netnih.gov For instance, Nepafenac formulations with cyclodextrins have been shown to have significantly higher permeation rates across porcine corneas compared to commercially available suspensions. nih.gov

The composition of a formulation can have a profound effect on the dissolution and permeation of the active drug. Comparative studies are often conducted to evaluate how different excipients or formulation strategies influence these parameters. For example, research has explored the impact of different polymers and cyclodextrins on the release and permeation of Nepafenac. researchgate.netresearchgate.netgoogle.com

One study investigated cyclodextrin-based microparticle formulations and found that those containing carboxymethyl cellulose (B213188) exhibited high permeation through bovine sclera. researchgate.net Another study using an in situ gel system with Nepafenac-loaded nanoparticles demonstrated sustained drug release over 12 hours. gsconlinepress.com These comparative analyses, which rely on accurate quantification of Nepafenac (using this compound as an internal standard), are essential for optimizing formulation design to achieve the desired therapeutic effect.

Role of Nepafenac D5 in Quality Assurance and Regulatory Science for Research Standards

Importance of High-Purity Deuterated Internal Standards in Research Reproducibility

High-purity deuterated internal standards are indispensable for achieving reproducible research outcomes in analytical chemistry. clearsynth.commusechem.com The core principle behind their use is to provide a reliable reference point to correct for variations that can occur during sample preparation, analysis, and detection. numberanalytics.comwuxiapptec.com

Deuterated standards, such as Nepafenac-d5, contain stable isotopes of hydrogen (deuterium) which replace the more common protium (B1232500) isotope. clearsynth.com This isotopic labeling allows analytical instruments, particularly mass spectrometers, to easily distinguish between the internal standard and the target analyte. clearsynth.comresolvemass.ca This clear differentiation is fundamental for accurate quantification. clearsynth.com

The use of these standards enhances data reproducibility in several ways:

Compensation for Matrix Effects : Complex biological samples can contain various substances that interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.comresolvemass.ca Deuterated internal standards, having chemical and physical properties nearly identical to the analyte, experience similar matrix effects, thus allowing for accurate correction. clearsynth.commdpi.comnih.gov

Correction for Sample Loss : During the multi-step process of sample preparation, some of the analyte may be lost. wuxiapptec.com By adding a known quantity of the deuterated internal standard at the beginning of the process, any losses can be quantified and corrected for, ensuring the final measurement reflects the true concentration of the analyte. musechem.com

Improved Accuracy and Precision : The use of deuterated internal standards leads to more accurate and precise measurements by compensating for instrumental variability and inconsistencies in the analytical process. numberanalytics.comnumberanalytics.com

The high purity of the deuterated standard is crucial. Impurities can introduce extraneous signals in the analytical output, potentially overlapping with the analyte signal and leading to inaccurate quantification. resolvemass.ca Therefore, standards with a purity of ≥99% deuterated forms are preferred to ensure the integrity of the results. caymanchem.com

Traceability and Certification of this compound Reference Materials

The reliability of any analytical measurement is fundamentally linked to the quality and traceability of the reference materials used. For this compound, its role as a reference standard necessitates a robust system of traceability and certification to ensure its suitability for research and regulatory purposes. enfsi.euacanthusresearch.com

Traceability in this context refers to the ability to trace the assigned value of the reference material back to a recognized national or international standard through an unbroken chain of comparisons. traceable.comtraceable.com This ensures that measurements made using this compound are consistent and comparable across different laboratories and over time.

Certification involves a thorough characterization of the material to establish its properties, such as identity and purity. A Certificate of Analysis (CoA) is a critical document that accompanies the reference material. bdg.co.nze-b-f.eu The CoA for this compound typically includes:

Identity Verification : Confirmation of the chemical structure, often using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). bdg.co.nz

Purity Assessment : Quantification of the chemical and isotopic purity, often determined by High-Performance Liquid Chromatography (HPLC) and MS. caymanchem.combdg.co.nz For instance, a purity of >98% or >99% is often specified. hodoodo.comglpbio.com

Batch-Specific Information : Details such as the batch number, expiration or re-test date, and recommended storage conditions are provided. bdg.co.nze-b-f.eu

Accreditation bodies like A2LA (American Association for Laboratory Accreditation) provide certification for reference material producers under standards such as ISO 17034, which adds another layer of confidence in the quality of the reference material. traceable.comtraceable.com This rigorous process of certification and traceability ensures that this compound reference materials meet the high standards required for their intended use in quality assurance and regulatory science. clearsynth.comenfsi.eu

| Document/Process | Purpose | Key Information Provided |

| Certificate of Analysis (CoA) | To provide detailed information on the identity, purity, and quality of a specific batch of the reference material. | Identity verification (NMR, MS), chemical and isotopic purity (HPLC, MS), batch number, expiration date, storage conditions. bdg.co.nze-b-f.eu |

| Traceability | To link the value of the reference material to national or international standards. | Unbroken chain of comparisons to recognized standards (e.g., NIST). traceable.comtraceable.com |

| Certification (e.g., by accredited bodies) | To formally attest to the quality and suitability of the reference material for its intended purpose. | Compliance with standards like ISO 17034. traceable.comtraceable.com |

Adherence to Bioanalytical Method Validation Guidelines (e.g., ICH M10) in Research Contexts

The validation of bioanalytical methods is a critical process to ensure that the method is suitable for its intended purpose. europa.eukhidi.or.krcelerion.com The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for the validation of bioanalytical methods, which is crucial for the global development and approval of pharmaceuticals. khidi.or.krworldwide.com Adherence to these guidelines in research contexts ensures the quality and consistency of bioanalytical data. europa.eu

The ICH M10 guideline outlines several key parameters that must be evaluated during method validation, including:

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. worldwide.com

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. worldwide.commdpi.com

Matrix Effect : The influence of the biological matrix on the ionization and measurement of the analyte. worldwide.com

Stability : The stability of the analyte in the biological matrix under different storage and handling conditions. ich.org

This compound, as an internal standard, plays a vital role in meeting the requirements of the ICH M10 guideline. The guideline recommends the use of a stable isotope-labeled internal standard, like this compound, for mass spectrometry-based assays. e-b-f.eu The use of such an internal standard helps to compensate for variability in the analytical process and to ensure the accuracy and precision of the results. wuxiapptec.com

The ICH M10 guideline also emphasizes the importance of monitoring the internal standard response during sample analysis to detect any systemic variability. ich.org This helps to ensure the quality and reliability of the data generated in each analytical run.

Internal Standard Selection and Verification Strategies in Analytical Laboratories

The selection and verification of an appropriate internal standard are critical steps in the development of a robust analytical method. numberanalytics.com The ideal internal standard should have chemical and physical properties that are very similar to the analyte of interest. wuxiapptec.comnumberanalytics.com This is why stable isotope-labeled internal standards, such as this compound, are often the preferred choice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comscispace.com

Selection Criteria for an Internal Standard:

Structural Similarity : The internal standard should be a structural analog of the analyte. wuxiapptec.com A stable isotope-labeled version of the analyte is ideal. e-b-f.eu

Purity : The internal standard should be of high chemical and isotopic purity to avoid interference with the analyte. resolvemass.ca

Stability : The internal standard should be stable throughout the sample preparation and analysis process. sigmaaldrich.com

Non-Interference : The internal standard should not interfere with the detection of the analyte. numberanalytics.com In mass spectrometry, this means having a different mass-to-charge ratio. wuxiapptec.com

Availability : The internal standard should be readily available from a reliable source. scispace.com

Verification Strategies: Once an internal standard is selected, it must be verified to ensure its suitability for the intended method. This involves:

Purity Check : Verifying the chemical and isotopic purity of the internal standard, often using techniques like HPLC and MS. bdg.co.nz

Stability Assessment : Evaluating the stability of the internal standard in solution and under the conditions of the analytical method.

Matrix Effect Evaluation : Assessing whether the internal standard is affected by the biological matrix in the same way as the analyte. mdpi.com

Performance Evaluation : Demonstrating that the use of the internal standard improves the accuracy, precision, and robustness of the analytical method. numberanalytics.com

By following these selection and verification strategies, analytical laboratories can ensure that the internal standards they use, such as this compound, contribute to the generation of high-quality, reliable, and reproducible analytical data. wdh.ac.idoiv.int

| Strategy | Description | Key Considerations |

| Selection | Choosing an appropriate internal standard for a specific analytical method. | Structural similarity, purity, stability, non-interference, availability. wuxiapptec.comnumberanalytics.comresolvemass.cae-b-f.euscispace.comsigmaaldrich.com |

| Verification | Confirming the suitability of the selected internal standard for the intended purpose. | Purity checks, stability assessment, matrix effect evaluation, performance evaluation. numberanalytics.combdg.co.nzmdpi.com |

Emerging Trends and Future Perspectives in Deuterated Compound Research

Advancements in Deuterated Compound Synthesis for Targeted Research

The synthesis of deuterated compounds has transitioned from a niche academic exercise to a pivotal tool in pharmaceutical research and development. nih.gov The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly alter the pharmacokinetic profiles of drug molecules, often leading to improved metabolic stability. nih.govnih.gov This has spurred the development of advanced synthetic methodologies aimed at the precise and selective incorporation of deuterium into complex molecules.

Modern synthetic strategies can be broadly categorized into two main approaches: the use of deuterated precursors in a multi-step synthesis or the late-stage selective deuteration of an existing molecular scaffold. researchgate.netdoi.org Recent breakthroughs have focused on late-stage functionalization, employing transition-metal catalysts (e.g., Iridium, Rhodium, Palladium) or organocatalysts to achieve site-selective hydrogen isotope exchange (HIE) on complex drug molecules. researchgate.netbenthamdirect.com These methods offer a more efficient route to novel deuterated analogues without redesigning the entire synthetic pathway. For instance, N-heterocyclic carbene (NHC)-mediated organocatalysis has emerged as a powerful technique for the selective deuteration of various functional groups under mild conditions, using inexpensive deuterium sources like heavy water (D₂O). benthamdirect.com

Nepafenac-d5 is a direct beneficiary of these synthetic advancements. The deuteration of the benzoyl ring provides a stable, isotopically labeled version of the parent drug, nepafenac (B1678188). This isotopic enrichment does not typically alter the compound's biological activity but provides a distinct mass signature, making it an indispensable tool for targeted research applications, particularly in quantitative bioanalysis. clearsynth.comglpbio.com The availability of high-purity deuterated compounds like this compound, a result of refined and reliable synthetic methodologies, is fundamental to the precise pharmacokinetic and metabolic studies discussed in the following sections. nih.gov

Integration of this compound in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the complex interactions within a biological system from a holistic perspective, rather than focusing on individual components. nih.gov This is often achieved through multi-omics approaches, which integrate data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is particularly crucial as it represents the downstream functional output of genomic and proteomic activity. mdpi.com

The quality and reliability of multi-omics studies hinge on the accuracy and precision of the underlying analytical data. researchgate.net This is where deuterated compounds like this compound play a critical, albeit indirect, role. In studies investigating the effects of the anti-inflammatory drug nepafenac on biological systems, such as in models of diabetic retinopathy or ocular inflammation, it is vital to accurately quantify the concentration of nepafenac and its active metabolite, amfenac (B1665970), in various tissues. nih.govnih.gov

By serving as an ideal internal standard in mass spectrometry-based metabolomics, this compound ensures the generation of high-fidelity quantitative data. clearsynth.comtexilajournal.com This precise measurement of drug and metabolite flux is essential for building accurate computational models in systems biology. For example, correlating the exact concentration of amfenac in the retina with changes in protein expression (proteomics) and metabolic pathway activity (metabolomics) allows researchers to construct a more comprehensive and integrated understanding of the drug's mechanism of action and its impact on disease pathology. nih.govmdpi.com Without the quantitative accuracy afforded by stable isotope-labeled standards, linking the different omics layers to generate meaningful biological hypotheses would be significantly hampered. researchgate.net

Development of Novel Research Tools and Probes Based on Deuterium Labeling

Deuterium labeling is a cornerstone in the development of sophisticated research tools for analytical chemistry and biochemistry. A deuterated compound, such as this compound, serves as a powerful analytical probe due to its unique physicochemical properties. clearsynth.com The key advantage of using a stable isotope like deuterium is that it creates a molecule that is chemically and physically almost identical to its non-deuterated counterpart but with a different mass. researchgate.net

This subtle mass difference makes this compound an exemplary research tool for its primary application: an internal standard for quantitative analysis by mass spectrometry. clearsynth.comtexilajournal.comlumiprobe.com In this role, it functions as a precise reference point. Because the deuterated standard exhibits nearly the same behavior as the analyte (nepafenac) during sample extraction, handling, and chromatographic separation, it can effectively compensate for variations and sample loss that may occur during these steps. clearsynth.comtexilajournal.com

The development of such tools is crucial for overcoming challenges in complex biological samples where "matrix effects" can interfere with analysis. clearsynth.com These effects, caused by other molecules in the sample, can either suppress or enhance the signal of the analyte, leading to inaccurate measurements. researchgate.net As the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for highly accurate and precise quantification. texilajournal.com Therefore, the synthesis of this compound represents the creation of a specialized probe designed to enable reliable measurement and robust method validation in bioanalytical studies. clearsynth.com

Expanding the Scope of Isotope Dilution Mass Spectrometry in Complex Biological Systems

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis, and its application in complex biological systems is expanding, thanks to the availability of stable isotope-labeled compounds like this compound. researchgate.net This technique is particularly powerful for quantifying analytes in challenging matrices such as plasma, urine, and ocular tissues, where achieving precision is often difficult. nih.govtexilajournal.comresearchgate.net

The principle of IDMS is straightforward yet powerful: a known amount of the isotopically labeled standard (this compound) is added to a sample containing an unknown quantity of the non-labeled analyte (nepafenac). clearsynth.com The standard and analyte are then extracted and analyzed together, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov The mass spectrometer distinguishes between the deuterated standard and the native analyte based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy. texilajournal.com

The use of a deuterated analog like this compound is considered the ideal approach because it ensures that the standard and analyte have nearly identical chemical and physical properties. researchgate.net This leads to similar extraction recovery, chromatographic retention time, and ionization efficiency, which are critical for correcting analytical variability. researchgate.nettexilajournal.com Studies quantifying nepafenac and its active metabolite amfenac in ocular tissues to understand their distribution to the posterior of the eye rely heavily on this methodology. nih.gov The precision of IDMS using this compound allows researchers to confidently measure low concentrations of the drug in specific tissues like the retina and choroid, providing crucial data for understanding its therapeutic efficacy. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1246814-53-8 | glpbio.com |

| Synonyms | AHR 9434-d5, AL 6515-d5 | glpbio.com |

| Molecular Formula | C₁₅H₉D₅N₂O₂ | N/A |

| Description | Deuterium labeled Nepafenac; selective COX-2 inhibitor. | glpbio.com |

| Application | Internal standard for the quantification of nepafenac. | clearsynth.com |

Table 2: Conceptual Workflow of Isotope Dilution Mass Spectrometry (IDMS)

| Step | Description | Rationale |

|---|---|---|

| 1. Spiking | A known quantity of this compound (internal standard) is added to the biological sample containing an unknown quantity of nepafenac (analyte). | To introduce a precise reference point into the sample. |

| 2. Homogenization & Extraction | The sample is processed to extract both the analyte and the internal standard from the biological matrix (e.g., tissue, plasma). | To prepare the compounds for analysis while ensuring both standard and analyte are treated identically. |

| 3. LC Separation | The extract is injected into a Liquid Chromatography (LC) system. Nepafenac and this compound co-elute, separating from other matrix components. | To isolate the compounds of interest and minimize interference. Co-elution is key for compensating for matrix effects at the point of analysis. |

| 4. MS/MS Detection | The eluting compounds are ionized and detected by a Tandem Mass Spectrometer (MS/MS), which differentiates between the mass of nepafenac and this compound. | To measure the signal intensity of both the analyte and the internal standard separately but simultaneously. |

| 5. Quantification | The ratio of the analyte signal to the internal standard signal is calculated. This ratio is used to determine the exact concentration of the analyte in the original sample. | The ratio corrects for any sample loss during preparation and for signal variations (ion suppression/enhancement) during analysis, ensuring high accuracy. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nepafenac |

| Amfenac |

| Deutetrabenazine |

| Deucravacitinib |

| Donafenib |

| Sorafenib |

| Remdesivir |

| Efavirenz |

| Telaprevir |

| Ibuprofen |

| Naproxen |

常见问题

Q. How to ensure compliance with ethical guidelines when using deuterated compounds in animal studies?

Q. What steps enhance the reproducibility of isotopic labeling studies with this compound?

- Methodological Answer :

- Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Metabolomics Workbench).

- Protocol pre-registration : Document synthesis and analysis methods on platforms like protocols.io before study initiation.

- Collaborative validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。